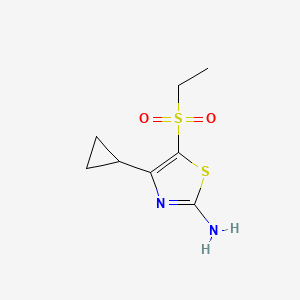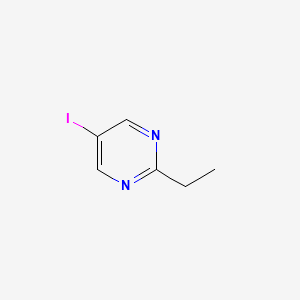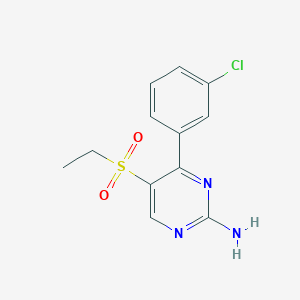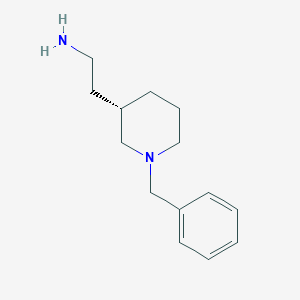![molecular formula C11H12ClN3O B15057202 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Méthodes De Préparation
The synthesis of 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with isobutylamine and a suitable dehydrating agent under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or alternative solvents.
Analyse Des Réactions Chimiques
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Applications De Recherche Scientifique
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Medicine: Its derivatives are explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry for drug development.
1H-pyrazolo[3,4-b]pyridine derivatives:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Another related compound with applications in chemical synthesis and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
3-chloro-1-(2-methylpropyl)pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-7(2)6-15-8-4-3-5-13-10(8)14-9(12)11(15)16/h3-5,7H,6H2,1-2H3 |
Clé InChI |
KRMJDTKJMJYUED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=C(N=CC=C2)N=C(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
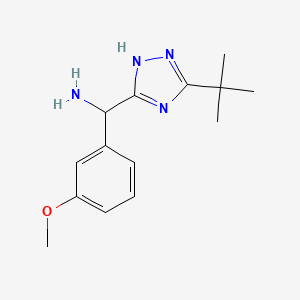

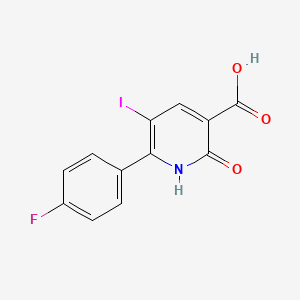
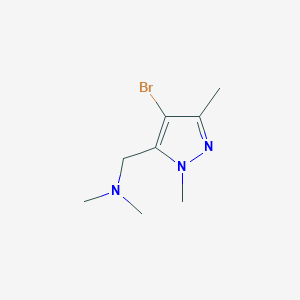

![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)


